molecular formula C12H14N2O3 B1269232 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid CAS No. 52648-13-2

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid

Cat. No. B1269232
CAS RN: 52648-13-2
M. Wt: 234.25 g/mol
InChI Key: FBEQOUNJJYSFJU-UHFFFAOYSA-N
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Description

The compound “3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also has an aminoethyl group attached to the indole, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. The “3-(2-Aminoethyl)” part suggests that an ethylamine group is attached to the third carbon of the indole structure. The “5-methoxy” part indicates a methoxy group (-OCH3) attached to the fifth carbon of the indole. The “1H-indole-2-carboxylic acid” part implies that a carboxylic acid group (-COOH) is attached to the second carbon of the indole .

Scientific Research Applications

Synthesis and Chemical Modification

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, a derivative of indole carboxylic acid, plays a role in the synthesis of various chemical compounds. The synthesis of novel indole-benzimidazole derivatives involves 2-methylindole-3-acetic acid and its 5-methoxy derivative, demonstrating the significance of such indole carboxylic acids in chemical synthesis (Wang et al., 2016). Additionally, the development of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid through a regioselective synthesis process highlights the value of these indole derivatives in creating structurally specific compounds (Sharma et al., 2020).

Biological and Medicinal Applications

In the field of bioorganic and medicinal chemistry, aminoethyl-substituted indole-3-acetic acids, such as 5- and 6-(2-aminoethyl)-derivatives, are utilized for the design of novel research tools. These tools include immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes, demonstrating the relevance of these compounds in biological research and medicinal applications (Ilić et al., 2005).

Chemical Properties and Spectroscopic Analysis

Methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, has been characterized using various spectroscopic methods, providing insights into its electronic nature, bonding structures, and reactivity. These studies are essential for understanding the chemical properties of indole derivatives, which can inform their practical applications in different fields (Almutairi et al., 2017).

Crystal and Molecular Structure

The study of the crystal structure of 5-methoxyindole-3-acetic acid, a structurally similar compound, through X-ray diffraction methods, provides valuable information on the molecular arrangement and bonding characteristics of such indole derivatives. Understanding these structural details is crucial for the development of new compounds and materials (Sakaki et al., 1975).

Mechanism of Action

Target of Action

It is known that similar compounds, such as amines, interact with various targets in the body . For instance, Tryptamine (TRA), a compound structurally similar to the one , is an important neurotransmitter . It bears a close structural and chemical similarity to serotonin and melatonin, which play key roles in the daily behavioral and physiological states of humans .

Mode of Action

It’s worth noting that similar compounds, such as amines, are known to interact with their targets through various mechanisms . For instance, Tryptamine (TRA) is known to bind to receptor sites due to the conformational flexibility of its ethylamine side chain .

Biochemical Pathways

Similar compounds, such as amines, are known to be involved in various biochemical pathways . For instance, Tryptamine (TRA) is known to have antioxidant properties, protecting both lipids and proteins from peroxidation .

Pharmacokinetics

Similar compounds, such as amines, are known to have various pharmacokinetic properties . For instance, Tryptamine (TRA) is known to have a conformational flexibility that plays an important role in its binding to receptor sites .

Result of Action

Similar compounds, such as amines, are known to have various effects on the body . For instance, Tryptamine (TRA) is known to have antioxidant properties, protecting both lipids and proteins from peroxidation .

Action Environment

Similar compounds, such as amines, are known to be influenced by various environmental factors . For instance, Tryptamine (TRA) is known to have antioxidant properties, which can be influenced by the presence of oxidizing agents .

Biochemical Analysis

Biochemical Properties

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with several enzymes and proteins, including aromatic L-amino acid decarboxylase (AADC) and monoamine oxidase (MAO). These interactions are essential for the synthesis and degradation of neurotransmitters. The compound’s interaction with AADC facilitates the decarboxylation of amino acids, while its interaction with MAO is crucial for the oxidative deamination of monoamines .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of serotonin receptors, thereby affecting neurotransmission and mood regulation. Additionally, this compound can influence the expression of genes involved in neurotransmitter synthesis and degradation, impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for AADC, facilitating the conversion of amino acids into neurotransmitters. Additionally, it can inhibit or activate enzymes such as MAO, leading to changes in neurotransmitter levels. These interactions result in alterations in gene expression and cellular signaling pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in vitro and in vivo has demonstrated sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter activity and improve mood regulation. At high doses, it can lead to toxic effects, including neurotoxicity and alterations in normal cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of neurotransmitters. It interacts with enzymes such as AADC and MAO, which are crucial for the conversion of amino acids into neurotransmitters and the subsequent breakdown of these neurotransmitters. These interactions affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via amino acid transporters and is distributed to various tissues, including the brain, where it exerts its effects on neurotransmitter activity. Its localization and accumulation within specific tissues are influenced by its interactions with binding proteins and transporters .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles. These modifications can affect the compound’s stability and interactions with other biomolecules, ultimately influencing its biological activity .

properties

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEQOUNJJYSFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967081
Record name 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52648-13-2
Record name 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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